

Pharmacological Profile of UF-17 HCl: A Technical Guide

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Compound of Interest		
Compound Name:	UF-17 HCI	
Cat. No.:	B1195031	Get Quote

Disclaimer: **UF-17 HCI** is classified as an analytical reference standard. Publicly available pharmacological data for this specific compound is limited. The following information is substantially based on the pharmacological profile of its close structural analog, U-47700, a potent synthetic opioid. This guide is intended for research, scientific, and drug development professionals and should be interpreted with the understanding that the data presented are for a related compound and may not be fully representative of **UF-17 HCI**.

Introduction

UF-17 HCI, with the chemical name N-trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, monohydrochloride, is a synthetic compound structurally related to the "utopioid" class of analgesics. Its chemical architecture strongly suggests activity at opioid receptors, particularly the μ -opioid receptor (MOR). This technical guide provides a comprehensive overview of the anticipated pharmacological profile of **UF-17 HCI**, drawing heavily on data from its well-characterized analog, U-47700.

Core Pharmacological Data (Based on U-47700)

The pharmacological activity of novel opioid compounds is typically characterized by their binding affinity to opioid receptors and their functional activity in cellular and in vivo assays.

Receptor Binding Affinity



The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between them. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki).

Receptor Subtype	Ligand	K_i_ (nM)	Reference Compound	K_i_ (nM)
μ-Opioid (MOR)	U-47700	11.1 ± 0.4	Morphine	~5-10
δ-Opioid (DOR)	U-47700	1220 ± 82		
к-Opioid (KOR)	U-47700	287 ± 24	_	

Table 1: Receptor Binding Affinities of U-47700. Data indicates high affinity and selectivity for the μ -opioid receptor.

In Vivo Analgesic Potency

The analgesic potency is a measure of the drug's effectiveness in reducing pain in animal models. It is often expressed as the median effective dose (ED₅₀), the dose that produces a therapeutic effect in 50% of the population.

Assay	Compound	ED₅₀ (mg/kg)	Route of Administration	Animal Model
Mouse Radiant Heat Tail-Flick	U-47700	0.2	Subcutaneous	Mouse
Mouse Radiant Heat Tail-Flick	Morphine	1.5	Subcutaneous	Mouse

Table 2: In Vivo Analgesic Potency of U-47700. U-47700 is approximately 7.5 times more potent than morphine in this assay.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize novel opioid compounds like **UF-17 HCI** and its analogs.



Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the binding affinity of **UF-17 HCI** for μ , δ , and κ opioid receptors.

Materials:

- Cell membranes expressing the human opioid receptors (μ , δ , or κ).
- Radioligand: [3H]DAMGO (for MOR), [3H]DPDPE (for DOR), [3H]U-69,593 (for KOR).
- Test compound: UF-17 HCI.
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: Naloxone (10 μM).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- Prepare serial dilutions of UF-17 HCI.
- In a 96-well plate, add cell membranes, radioligand at a concentration near its K_d_, and either buffer, UF-17 HCI, or non-specific binding control.
- Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **UF-17 HCl** concentration and fit the data to a one-site competition model to determine the IC₅₀.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

[35S]GTPyS Functional Assay

This assay measures the functional activity (agonist or antagonist) of a compound by quantifying its ability to stimulate G-protein coupling to the receptor.

Objective: To determine the functional efficacy (EC_{50}) and intrinsic activity of **UF-17 HCI** at opioid receptors.

Materials:

- Cell membranes expressing the human opioid receptors.
- [35S]GTPyS.
- GDP.
- Test compound: UF-17 HCI.
- Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
- 96-well microplates.
- Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

Prepare serial dilutions of UF-17 HCI.



- In a 96-well plate, add cell membranes, GDP, and UF-17 HCl.
- · Pre-incubate for a short period.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
- Terminate the reaction. If using SPA beads, this occurs upon addition of the stop solution containing the beads. If using filtration, filter the reaction mixture through glass fiber filters.
- Quantify the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter or a microplate reader for SPA.
- Plot the specific [35S]GTPyS binding against the logarithm of the **UF-17 HCl** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the E_max_ (maximal effect).

Signaling Pathways and Visualizations

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, $G\alpha_i/o$.

μ-Opioid Receptor Signaling Pathway

Activation of the μ -opioid receptor by an agonist like **UF-17 HCI** is expected to initiate a cascade of intracellular events leading to analgesia and other opioid-related effects.

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical flow of a radioligand displacement binding assay.

Caption: Workflow for a radioligand binding assay.

Conclusion



Based on its structural similarity to U-47700, **UF-17 HCI** is predicted to be a potent and selective μ-opioid receptor agonist. The experimental protocols and signaling pathway information provided in this guide offer a framework for the pharmacological characterization of this and other novel opioid compounds. Researchers and drug development professionals should exercise caution and conduct empirical studies to definitively determine the pharmacological profile of **UF-17 HCI**.

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References

- 1. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market PMC [pmc.ncbi.nlm.nih.gov]
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